molecular formula C7H9ClN2O B1452376 2-[(6-Chloro-2-pyridinyl)amino]-1-ethanol CAS No. 29449-82-9

2-[(6-Chloro-2-pyridinyl)amino]-1-ethanol

Cat. No. B1452376
CAS RN: 29449-82-9
M. Wt: 172.61 g/mol
InChI Key: GAHYKLZKLZJHCP-UHFFFAOYSA-N
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Description

This would typically include the compound’s systematic name, its molecular formula, and its structure. The structure can be represented in various ways, including line-angle diagrams, ball-and-stick models, and space-filling models.



Synthesis Analysis

This would involve a detailed description of the methods used to synthesize the compound, including the starting materials, the reaction conditions, and the yield of the product.



Molecular Structure Analysis

This would involve the use of techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the compound’s molecular structure.



Chemical Reactions Analysis

This would involve studying the compound’s reactivity. This could include its behavior in various types of chemical reactions, its stability under different conditions, and its interactions with other compounds.



Physical And Chemical Properties Analysis

This would involve measuring properties such as the compound’s melting point, boiling point, solubility in various solvents, and its acidity or basicity.


Scientific Research Applications

1. Synthesis and Application in Agrochemical and Pharmaceutical Industries

  • Summary of the Application: The compound is used as a key structural motif in active agrochemical and pharmaceutical ingredients. It’s particularly used in the protection of crops from pests .
  • Methods of Application: The compound is synthesized and applied in various forms. The major use of its derivatives is in the protection of crops from pests .
  • Results or Outcomes: More than 20 new derivatives of the compound have acquired ISO common names. Several derivatives are also used in the pharmaceutical and veterinary industries; five pharmaceutical and two veterinary products containing the moiety have been granted market approval .

2. Chemodivergent Synthesis of N-(pyridin-2-yl)amides

  • Summary of the Application: The compound is used in the chemodivergent synthesis of N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines from α-bromoketones and 2-aminopyridines .
  • Methods of Application: N-(Pyridin-2-yl)amides were formed in toluene via C–C bond cleavage promoted by I2 and TBHP. The reaction conditions were mild and metal-free .
  • Results or Outcomes: The synthesis resulted in the formation of N-(pyridin-2-yl)amides and 3-bromoimidazopyridines .

3. Synthesis of 2-Pyridones

  • Summary of the Application: The compound is used in the synthesis of 2-pyridone compounds, which have versatile applications in different areas including biology, natural compounds, dyes, and fluorescent materials .
  • Methods of Application: The synthetic methods of 2-pyridone have been extensively and comprehensively reviewed . A novel synthesis of amino-substituted-2-pyridone has been reported .
  • Results or Outcomes: The synthesis resulted in the formation of 2-pyridone compounds .

4. Therapeutic Potential of Quinoline Derivatives

  • Summary of the Application: Quinoline derivatives, which can be synthesized from the compound, exhibit important biological activities, e.g., antimalarial, antimicrobial, antimycobacterial, antidepressant, anticonvulsant, antiviral, anticancer, antihypertensive, and antiinflammatory effects .
  • Methods of Application: Chemical modification of quinoline is one of the commonest approaches used in drug discovery .
  • Results or Outcomes: Among the synthesized derivatives, 2-chloro-6-(2-(piperidin-1-yl)ethylamino)-7H-indeno[2,1-c]quinolin-7-one oxime showed potent antimalarial activity compared with chloroquine .

5. Ester Aminolysis Catalysis

  • Summary of the Application: It was found that 6-halo-2-pyridones, which can be synthesized from the compound, catalyzed ester aminolysis .
  • Methods of Application: The reaction conditions were mild and metal-free .
  • Results or Outcomes: The synthesis resulted in the formation of 1,5-di (hetero)arylpyridin-2 ( 1H )-ones which are biological compounds with wide applications .

6. Synthesis of Trifluoromethylpyridines

  • Summary of the Application: The compound is used in the synthesis of trifluoromethylpyridine (TFMP) and its derivatives in the agrochemical and pharmaceutical industries .
  • Methods of Application: The major use of TFMP derivatives is in the protection of crops from pests . More than 20 new TFMP-containing agrochemicals have acquired ISO common names .
  • Results or Outcomes: Several TFMP derivatives are also used in the pharmaceutical and veterinary industries; five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval .

Safety And Hazards

This would involve studying the compound’s toxicity, its potential for causing an allergic reaction, and its environmental impact. This could involve both laboratory studies and epidemiological studies.


Future Directions

This would involve a discussion of areas where further research is needed. This could include potential applications of the compound that have not yet been explored, limitations of the current research that need to be addressed, or new techniques that could be used to study the compound.


Please note that this is a general outline, and the specific details would depend on the particular compound and the context in which it is being studied. If you have a specific compound in mind, I would recommend consulting the primary literature or a trusted database for more detailed information.


properties

IUPAC Name

2-[(6-chloropyridin-2-yl)amino]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9ClN2O/c8-6-2-1-3-7(10-6)9-4-5-11/h1-3,11H,4-5H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAHYKLZKLZJHCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1)Cl)NCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(6-Chloro-2-pyridinyl)amino]-1-ethanol

Synthesis routes and methods

Procedure details

2-Amino-ethanol (0.82 g, 13.5 mmol) was added to a solution of 2,6-dichloropyridine (2.0 g, 13.5 mmol) in pyridine (10 mL) at room temperature and then heated at 100° C. overnight. The reaction mixture was concentrated in vacuo to obtain a residue which was dissolved in ethyl acetate. The solution was washed with water, brine, dried over anhydrous sodium sulfate and evaporated in vacuo to afford 2-(6-chloro-pyridin-2-ylamino)-ethanol (2.3 g, 99%) as a white solid.
Quantity
0.82 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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